molecular formula C17H17N3O3 B5039037 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide

2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide

Cat. No. B5039037
M. Wt: 311.33 g/mol
InChI Key: QNINTZJVJLRFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids and acts on the same receptors in the brain as THC, the primary psychoactive component of marijuana.

Mechanism of Action

2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide acts on the same cannabinoid receptors in the brain as THC, the primary psychoactive component of marijuana. Specifically, it binds to the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and memory. 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antipsychotic effects. Studies have also shown that 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide can modulate the immune system, reducing inflammation and oxidative stress. However, the compound's psychoactive effects may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide is its high potency, which allows for the use of smaller doses in experiments. Additionally, the compound's chemical stability and solubility make it easy to handle and store. However, the psychoactive effects of 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide may limit its use in certain experiments, and its potential for abuse and dependence must be taken into consideration.

Future Directions

There are several future directions for research on 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide. One area of interest is the compound's potential as a treatment for neurological disorders, including epilepsy and multiple sclerosis. Additionally, further research is needed to determine the optimal dosing and administration methods for 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide, as well as its potential for long-term use. Finally, more studies are needed to fully understand the biochemical and physiological effects of 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide and its potential for interactions with other drugs.

Synthesis Methods

2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzoyl chloride with hydrazine hydrate, followed by reaction with 3-methylphenylacetic acid and acetic anhydride. Another method involves the reaction of 2-methylbenzoylhydrazine with 3-methylphenylacetyl chloride in the presence of a base. The purity of the synthesized compound can be improved by recrystallization or chromatography.

Scientific Research Applications

2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety, and depression. Studies have also investigated the compound's potential as an anti-inflammatory agent, as well as its effects on the immune system. 2-[2-(2-methylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide has shown promise in preclinical studies as a potential treatment for various diseases, including cancer, epilepsy, and multiple sclerosis.

properties

IUPAC Name

2-[2-(2-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-6-5-8-13(10-11)18-16(22)17(23)20-19-15(21)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,18,22)(H,19,21)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNINTZJVJLRFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-methylbenzoyl)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide

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